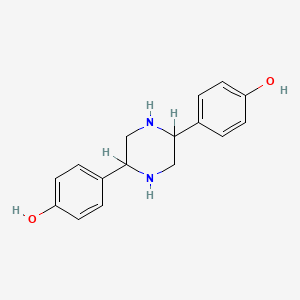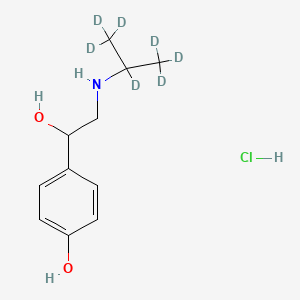
2-Chloropyrimidine-4-carbonyl chloride
Descripción general
Descripción
2-Chloropyrimidine-4-carbonyl chloride is a halogenated heterocycle . Its empirical formula is C6H3Cl2NO and its molecular weight is 176.00 . It is also known as 2-Chloroisonicotinoyl chloride .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Chloropyrimidine-4-carbonyl chloride, has been a subject of research . For instance, one method involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides . Another approach uses organolithium reagents for the introduction of a new hydrophobic side chain . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Molecular Structure Analysis
The molecular structure of 2-Chloropyrimidine-4-carbonyl chloride consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The average mass of the molecule is 158.542 Da and the monoisotopic mass is 157.988312 Da .Chemical Reactions Analysis
Pyrimidines, including 2-Chloropyrimidine-4-carbonyl chloride, are known to display a range of pharmacological effects . They exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
2-Chloropyrimidine-4-carbonyl chloride is a liquid with a refractive index of n20/D 1.566 . It has a boiling point of 144-148 °C/10 mmHg and a density of 1.418 g/mL at 25 °C .Mecanismo De Acción
The mechanism of action of pyrimidine-based anti-inflammatory agents, such as 2-Chloropyrimidine-4-carbonyl chloride, is associated with the inhibition of prostaglandin E2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .
Safety and Hazards
Direcciones Futuras
There is ongoing research into the synthesis of novel pyrimidine analogs, including 2-Chloropyrimidine-4-carbonyl chloride, for enhanced anti-inflammatory activities with minimum toxicity . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity .
Propiedades
IUPAC Name |
2-chloropyrimidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-2-8-5(7)9-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTSRHRQRKAZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664643 | |
| Record name | 2-Chloropyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrimidine-4-carbonyl chloride | |
CAS RN |
149849-93-4 | |
| Record name | 2-Chloropyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

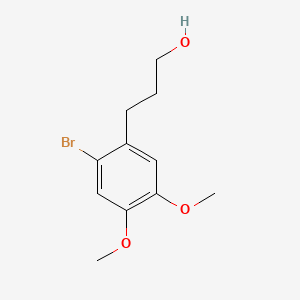

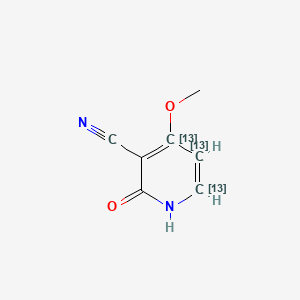




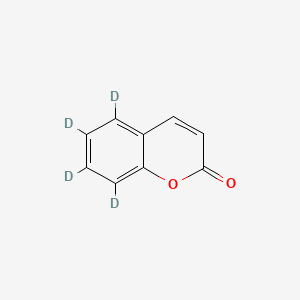

![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B588543.png)
